Cas no 1339142-05-0 (4-Iodo-3-p-tolyl-1H-pyrazole)

4-Iodo-3-p-tolyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-3-(p-tolyl)-1H-pyrazole
- 4-Iodo-3-p-tolyl-1H-pyrazole
-
- Inchi: 1S/C10H9IN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
- InChI Key: UHWAWXXJKXNKCW-UHFFFAOYSA-N
- SMILES: IC1C=NNC=1C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 166
- XLogP3: 2.9
- Topological Polar Surface Area: 28.7
4-Iodo-3-p-tolyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610559-1g |
4-Iodo-3-(p-tolyl)-1H-pyrazole |
1339142-05-0 | 97% | 1g |
¥2450.0 | 2023-04-03 | |
Chemenu | CM494466-1g |
4-Iodo-3-(p-tolyl)-1H-pyrazole |
1339142-05-0 | 97% | 1g |
$*** | 2023-03-28 |
4-Iodo-3-p-tolyl-1H-pyrazole Related Literature
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 4-Iodo-3-p-tolyl-1H-pyrazole
Comprehensive Overview of 4-Iodo-3-p-tolyl-1H-pyrazole (CAS No. 1339142-05-0): Properties, Applications, and Industry Insights
4-Iodo-3-p-tolyl-1H-pyrazole (CAS No. 1339142-05-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This iodinated pyrazole derivative combines a p-tolyl group at the 3-position and an iodine substituent at the 4-position, making it a versatile intermediate for cross-coupling reactions and medicinal chemistry applications. Its molecular formula, C10H9IN2, and molecular weight of 284.10 g/mol position it as a valuable building block for drug discovery programs targeting kinase inhibitors and anti-inflammatory agents.
The growing demand for pyrazole-based compounds in drug development has increased interest in 4-Iodo-3-p-tolyl-1H-pyrazole as a synthetic precursor. Recent studies highlight its potential in creating selective enzyme modulators, particularly in oncology research where iodinated heterocycles show improved pharmacokinetic properties. The compound's stability under various conditions makes it suitable for high-throughput screening platforms, addressing the pharmaceutical industry's need for reliable screening compounds.
From a synthetic chemistry perspective, CAS 1339142-05-0 serves as an excellent substrate for palladium-catalyzed reactions, including Suzuki-Miyaura and Sonogashira couplings. This aligns with current trends in green chemistry, as researchers seek atom-efficient methods to construct complex molecules. The p-tolyl moiety enhances the compound's lipophilicity, a property increasingly valued in the development of blood-brain barrier permeable drugs for neurological disorders.
Analytical characterization of 4-Iodo-3-p-tolyl-1H-pyrazole typically involves advanced techniques such as NMR spectroscopy (showing characteristic shifts at 7.5-8.0 ppm for pyrazole protons) and mass spectrometry (with expected M+ peaks at 284 m/z). These analytical profiles are crucial for quality control in contract research organizations (CROs) that specialize in custom synthesis services. The compound's melting point range of 180-185°C and moderate solubility in organic solvents like DMSO and DMF make it practical for laboratory-scale operations.
In material science applications, derivatives of 4-Iodo-3-p-tolyl-1H-pyrazole have shown promise in developing organic electronic materials. The electron-withdrawing nature of the iodine atom combined with the aromatic system creates interesting optoelectronic properties, relevant to OLED technology and organic photovoltaics. This dual applicability in life sciences and materials science makes CAS 1339142-05-0 a compound of interdisciplinary interest.
The safety profile of 4-Iodo-3-p-tolyl-1H-pyrazole follows standard laboratory precautions for iodinated compounds, requiring proper ventilation and personal protective equipment. While not classified as highly hazardous, its handling guidelines reflect current laboratory safety standards that emphasize risk minimization. Storage recommendations typically suggest amber glass containers at 2-8°C under inert atmosphere to maintain stability, especially important for long-term research projects.
Market analysis indicates steady growth in the fine chemicals sector for compounds like 4-Iodo-3-p-tolyl-1H-pyrazole, driven by expanding drug discovery pipelines and increased outsourcing by pharmaceutical companies. Suppliers often provide this compound with >95% purity (HPLC) and detailed certificates of analysis, meeting the stringent requirements of GLP laboratories. Current pricing trends reflect its status as a research-grade chemical with value-added potential in specialized applications.
Future research directions for 4-Iodo-3-p-tolyl-1H-pyrazole derivatives may explore their antimicrobial properties, particularly in addressing antibiotic resistance challenges. The structural flexibility of the pyrazole core allows for systematic modifications that could yield novel quorum sensing inhibitors or biofilm disruptors. Such applications align with global health priorities and could drive further interest in this chemical class.
Environmental considerations for CAS 1339142-05-0 include proper disposal methods for iodine-containing waste, following regional regulations for laboratory chemical management. The compound's environmental fate and toxicity data remain areas for further study, reflecting the broader need for green chemistry metrics in specialty chemical production. These factors contribute to the compound's sustainability profile, increasingly important in procurement decisions.
For researchers sourcing 4-Iodo-3-p-tolyl-1H-pyrazole, verification of supplier credentials and batch-to-batch consistency is essential. The compound's application in high-value research justifies investment in quality-assured materials, with many laboratories opting for custom synthesis services to obtain gram-scale quantities with specific isotopic labeling or purity requirements. This trend reflects the compound's role in cutting-edge science across multiple disciplines.
1339142-05-0 (4-Iodo-3-p-tolyl-1H-pyrazole) Related Products
- 28811-81-6(6-cyclohexyl-2-mercaptopyrimidin-4-ol)
- 1593802-78-8(1-iodo-2-(octan-2-yloxy)cyclopentane)
- 1803843-78-8(6-Nitro-2-(trifluoromethyl)pyridine-3-methanol)
- 61096-86-4(Benzaldehyde, 4-butoxy-, oxime)
- 2229619-94-5(1-(4-cyclopropyl-1,3-thiazol-5-yl)prop-2-en-1-ol)
- 1707358-57-3(2-[(1R*,4R*)-4-Aminocyclohexyl]-5-fluoroisoindolin-1-one hydrochloride)
- 2224103-53-9(4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one)
- 1178919-63-5(1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride)
- 1805387-69-2(3-Amino-2-(bromomethyl)-6-(difluoromethyl)pyridine-4-methanol)
- 1157273-16-9(2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile)




